molecular formula C10H4Cl3N3O B14209790 1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trichloromethyl)- CAS No. 750615-75-9

1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trichloromethyl)-

Cat. No.: B14209790
CAS No.: 750615-75-9
M. Wt: 288.5 g/mol
InChI Key: DNIPQAYAONTGHF-UHFFFAOYSA-N
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Description

1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trichloromethyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is known for its unique structural features, which include a fused pyridine and pyrimidine ring system, along with a trichloromethyl group and a carbonitrile moiety

Preparation Methods

The synthesis of 1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trichloromethyl)- typically involves multi-step synthetic routes. One common method includes the condensation of appropriate pyridine and pyrimidine precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts, and the reaction temperature and time are carefully monitored to ensure high yield and purity of the final product .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods focus on improving the efficiency and cost-effectiveness of the synthesis process while maintaining the quality of the compound .

Chemical Reactions Analysis

1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trichloromethyl)- undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trichloromethyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trichloromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .

Comparison with Similar Compounds

1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trichloromethyl)- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trichloromethyl)- lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

CAS No.

750615-75-9

Molecular Formula

C10H4Cl3N3O

Molecular Weight

288.5 g/mol

IUPAC Name

1-oxo-3-(trichloromethyl)pyrido[1,2-c]pyrimidine-4-carbonitrile

InChI

InChI=1S/C10H4Cl3N3O/c11-10(12,13)8-6(5-14)7-3-1-2-4-16(7)9(17)15-8/h1-4H

InChI Key

DNIPQAYAONTGHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NC(=O)N2C=C1)C(Cl)(Cl)Cl)C#N

Origin of Product

United States

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